molecular formula C19H20N2O3S2 B2721684 N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(ethanesulfonyl)benzamide CAS No. 898422-93-0

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(ethanesulfonyl)benzamide

Cat. No.: B2721684
CAS No.: 898422-93-0
M. Wt: 388.5
InChI Key: QOTPIGZJHKKKFE-UHFFFAOYSA-N
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Description

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(ethanesulfonyl)benzamide is a benzamide derivative featuring a cyclohepta[b]thiophene core substituted with a cyano group at position 3 and a benzamide moiety at position 2. The benzamide ring is further functionalized with an ethanesulfonyl (-SO₂C₂H₅) group at the ortho position.

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-2-26(23,24)17-11-7-6-9-14(17)18(22)21-19-15(12-20)13-8-4-3-5-10-16(13)25-19/h6-7,9,11H,2-5,8,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTPIGZJHKKKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Structural Elements and Retrosynthetic Analysis

The retrosynthetic analysis reveals three major disconnections:

  • The amide bond between the cyclohepta[b]thiophene amino group and the 2-(ethanesulfonyl)benzoic acid
  • The cyclohepta[b]thiophene core formation
  • The introduction of the ethanesulfonyl group on the benzene ring

This analysis guides the synthetic approach, focusing on constructing these key structural elements sequentially.

Synthesis of 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile Core

The primary precursor for the target compound is 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile, which serves as the foundation for subsequent functionalization.

One-Pot Multicomponent Reaction

A highly efficient approach to synthesize the cyclohepta[b]thiophene core employs a one-pot multicomponent reaction involving sulfur, malonitrile, cyclohexanone, and a catalyst.

Reaction Procedure:

  • A mixture of sulfur (1.0 equiv), malonitrile (1.0 equiv), cycloheptanone (1.0 equiv), and diethylamine (0.1 equiv) is prepared in ethanol
  • The reaction mixture is stirred at room temperature for 24 hours
  • The resulting precipitate is filtered, washed with ethanol, and dried to obtain 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile

This method follows the Gewald thiophene synthesis principles, where α,β-unsaturated carbonyl compounds react with sulfur and compounds containing an active methylene group.

Alternative Cyclization Methods

Alternative methods for synthesizing the cyclohepta[b]thiophene core include:

  • Paal Thiophene Synthesis : Utilizing phosphorus pentasulfide (P₂S₅) with 1,4-diketones derived from cycloheptane to construct the thiophene ring
  • Fiesselmann Thiophene Synthesis : Condensation of thioglycolic acid with acetylenic esters, followed by cyclization to form the thiophene ring

Table 1: Comparison of Synthetic Routes for Cyclohepta[b]thiophene Core

Method Reagents Conditions Yield (%) Advantages Limitations
One-pot multicomponent Sulfur, malonitrile, cycloheptanone, diethylamine Ethanol, RT, 24 h 70-80 Simple procedure, high yield, one-pot Requires precise control of reaction conditions
Paal synthesis 1,4-diketones, P₂S₅ Heat, 2-4 h 25-70 Well-established method Uses toxic P₂S₅, variable yields
Fiesselmann synthesis Thioglycolic acid, acetylenic esters Base catalysis 45-65 Versatile, functional group tolerance Multi-step, purification challenges

Preparation of 2-(ethanesulfonyl)benzoic Acid

The 2-(ethanesulfonyl)benzoic acid component is synthesized through a multi-step process, starting from commercially available precursors.

Sulfonylation of 2-bromobenzoic Acid

Reaction Procedure:

  • 2-Bromobenzoic acid is protected as the methyl ester using methanol and concentrated sulfuric acid
  • The resulting methyl 2-bromobenzoate undergoes palladium-catalyzed cross-coupling with ethanesulfinic acid sodium salt
  • Hydrolysis of the ester group yields 2-(ethanesulfonyl)benzoic acid

Alternative Route:
Direct sulfonylation of 2-lithiobenzoic acid (generated from 2-bromobenzoic acid via lithium-halogen exchange) with ethanesulfonyl chloride, followed by hydrolysis.

Amide Coupling Reaction Strategies

The final step in the synthesis involves the formation of an amide bond between 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile and 2-(ethanesulfonyl)benzoic acid.

Acid Chloride Method

The most direct approach involves converting 2-(ethanesulfonyl)benzoic acid to its acid chloride derivative using reagents such as thionyl chloride or oxalyl chloride, followed by reaction with the amino thiophene in the presence of a base.

Reaction Procedure:

  • 2-(Ethanesulfonyl)benzoic acid is treated with thionyl chloride in dichloromethane with catalytic DMF
  • The resulting acid chloride is added to a solution of 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile in pyridine
  • The reaction mixture is heated at 80°C for 4-6 hours
  • After cooling, the mixture is poured into water, and the precipitate is collected by filtration

Similar procedures have been documented for analogous compounds, indicating yields in the range of 65-80%.

Coupling Reagent Method

Modern amide coupling reagents offer milder conditions and potentially higher yields.

Reaction Procedure:

  • 2-(Ethanesulfonyl)benzoic acid is activated with HATU or EDC/HOBt in DMF or dichloromethane
  • The amino thiophene and a tertiary amine base (e.g., triethylamine or DIPEA) are added
  • The reaction is stirred at room temperature for 12-24 hours
  • The product is isolated by extraction and purification techniques

This method is particularly useful for scale-up processes and minimizes racemization risks when working with chiral compounds.

Table 2: Comparison of Amide Coupling Methods

Method Activating Agent Solvent Temperature Time (h) Yield (%) Comments
Acid chloride Thionyl chloride Pyridine 80°C 4-6 65-80 Established method, harsh conditions
EDC/HOBt EDC, HOBt DCM RT 12-24 70-85 Mild conditions, easier workup
HATU HATU DMF RT 8-12 75-90 High efficiency, cost-intensive
T3P T3P EtOAc RT 6-10 70-85 Low epimerization, green solvent

Purification and Characterization Techniques

Purification Methods

The synthesis of this compound requires careful purification to ensure high purity. Common purification techniques include:

  • Column Chromatography : Using silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients)
  • Recrystallization : From suitable solvent systems such as ethanol/water or ethyl acetate/hexane
  • Preparative HPLC : For higher purity requirements, especially when the compound is intended for biological testing

Characterization Data

Comprehensive characterization data for the synthesized compound typically includes:

  • Melting Point : Expected to be in the range of 180-200°C (based on similar compounds)
  • ¹H NMR : Characteristic signals for the cycloheptane ring protons (1.7-2.6 ppm), aromatic protons (7.5-8.2 ppm), and NH amide proton (9.8-10.2 ppm)
  • ¹³C NMR : Signals for cyano carbon (~115 ppm), amide carbonyl (~165 ppm), and aromatic carbons (120-140 ppm)
  • IR Spectroscopy : Characteristic bands for C≡N stretching (2200-2220 cm⁻¹), amide C=O stretching (1640-1680 cm⁻¹), and SO₂ stretching (1300-1350 cm⁻¹ and 1140-1170 cm⁻¹)
  • Mass Spectrometry : Molecular ion peak corresponding to the calculated molecular weight and characteristic fragmentation patterns

Optimization Strategies and Scale-Up Considerations

Critical Parameters Affecting Yield and Purity

Several factors can impact the synthesis efficiency:

  • Reagent Quality : Freshly prepared or high-quality commercial reagents significantly improve yields
  • Reaction Time and Temperature Control : Especially critical during the one-pot multicomponent reaction and amide coupling steps
  • Solvent Selection : Different solvents can dramatically affect solubility, reaction rates, and product isolation
  • Catalyst Loading : Optimizing catalyst amounts can improve efficiency while reducing costs
  • Order of Addition : Particularly important during the amide coupling step to minimize side reactions

Scale-Up Considerations

When scaling up the synthesis from laboratory to larger scales, several modifications are typically required:

  • Heat Transfer : Larger reaction volumes necessitate better temperature control systems
  • Mixing Efficiency : Enhanced stirring mechanisms to ensure homogeneity
  • Safety Assessment : Thorough evaluation of exothermic reactions and potentially hazardous intermediates
  • Solvent Reduction : Consideration of more concentrated reactions or alternative, greener solvents
  • Continuous Flow Processing : For certain steps, continuous flow chemistry may offer advantages over batch processing

Comparative Analysis of Synthetic Approaches

Efficiency Metrics

Table 3: Efficiency Comparison of Synthetic Routes

Route Overall Steps Overall Yield (%) Time (days) Cost-Efficiency Green Chemistry Index
Route A: One-pot + Acid Chloride 3 45-55 2-3 Moderate Low
Route B: One-pot + EDC/HOBt 3 50-60 3-4 Moderate Moderate
Route C: Step-wise + HATU 5 35-45 4-5 Low Moderate
Route D: Alternative core + T3P 4 40-50 3-4 Moderate High

Critical Success Factors

For optimal synthesis of this compound, several critical factors must be considered:

  • Purity of Intermediates : Each intermediate should be purified to a high standard before subsequent reactions
  • Anhydrous Conditions : Moisture-sensitive steps, particularly the acid chloride formation and coupling reactions, require strictly anhydrous conditions
  • Temperature Control : Precise temperature control during the one-pot multicomponent reaction affects the regioselectivity and yield
  • Reaction Monitoring : HPLC or TLC monitoring to determine optimal reaction endpoints and minimize side product formation

Mechanistic Insights into Key Transformations

Gewald Reaction Mechanism

The one-pot multicomponent reaction follows the Gewald thiophene synthesis mechanism:

  • Initial Condensation : Formation of an α,β-unsaturated nitrile through Knoevenagel condensation between cycloheptanone and malonitrile
  • Sulfur Addition : Nucleophilic attack by sulfur on the α,β-unsaturated nitrile
  • Cyclization : Ring closure to form the thiophene core
  • Aromatization : Loss of hydrogen to establish aromaticity in the thiophene ring

Amide Formation Mechanism

The amide coupling reaction proceeds through:

  • Activation : Conversion of the carboxylic acid to a more reactive species (acid chloride or activated ester)
  • Nucleophilic Attack : Nucleophilic attack by the amino group of the thiophene core on the activated carbonyl
  • Proton Transfer : Proton transfer and subsequent elimination of the leaving group
  • Amide Formation : Formation of the stable amide bond

Chemical Reactions Analysis

Types of Reactions

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(ethanesulfonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives .

Scientific Research Applications

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(ethanesulfonyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Cyclohepta[b]thiophene vs. Smaller Heterocycles

  • Cyclopenta[b]thiophene Derivatives: Compounds such as (2E)-2-cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide (30a) feature a smaller cyclopentane-fused thiophene core. The reduced ring size may enhance rigidity and influence binding affinity in biological systems compared to the more flexible cycloheptathiophene core in the target compound.
Substituent Variations on the Benzamide Ring

The ethanesulfonyl group in the target compound is a key differentiating feature. Comparisons with analogs include:

  • Trifluoromethyl Substituent: BG01046 (N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(trifluoromethyl)benzamide) replaces the ethanesulfonyl group with a trifluoromethyl (-CF₃) group.
  • Chloro Substituent: 2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)benzamide substitutes the ethanesulfonyl group with a chloro atom.
  • Bromo/Chloro/Methyl Substituents : Derivatives like 3i (bromo), 3j (chloro), and 3k (methyl) demonstrate that halogenated substituents enhance lipophilicity and may improve membrane permeability, whereas methyl groups introduce steric effects without significant electronic modulation.
Functional Group Comparisons
  • Ethanesulfonyl vs. Sulfonamide Groups: The ethanesulfonyl group in the target compound differs from sulfonamide-containing analogs (e.g., N-(3-(5-((trans)-2-((4-aminocyclohexyl)amino)cyclopropyl)thiazol-2-yl)phenyl)-2-cyanobenzenesulfonamide ). Sulfonamides can participate in additional hydrogen bonding, while sulfonyl groups primarily act as electron-withdrawing moieties.
  • Cyano Group Positioning: The cyano group at position 3 of the cycloheptathiophene core is conserved across analogs (e.g., 30a–31b ), suggesting its critical role in maintaining structural integrity or interacting with biological targets.
Spectroscopic Data
  • IR Spectroscopy : The ethanesulfonyl group would exhibit characteristic S=O stretches at ~1150–1300 cm⁻¹, distinct from C=O stretches in amides (~1660–1680 cm⁻¹) .
  • NMR Spectroscopy : The ethanesulfonyl group’s methylene protons (-SO₂CH₂CH₃) would appear as a quartet (δ ~3.5–4.0 ppm) in ¹H-NMR, differing from trifluoromethyl analogs (singlet for -CF₃) .
Thermal Properties
  • Melting Points : While the target compound’s melting point is unspecified, analogs with similar substituents (e.g., compound 6 , mp 160°C; 8a , mp 290°C) suggest solid-state stability suitable for pharmaceutical formulation.

Tabulated Comparison of Key Analogs

Compound Name (Reference) Core Structure Benzamide Substituent Molecular Weight Key Functional Groups Yield (%)
Target Compound Cyclohepta[b]thiophene 2-Ethanesulfonyl ~390 (estimated) Cyano, Ethanesulfonyl, Benzamide N/A
BG01046 Cyclohepta[b]thiophene 3-Trifluoromethyl 364.38 Cyano, Trifluoromethyl, Benzamide N/A
2-Chloro Derivative Cyclohepta[b]thiophene 2-Chloro 330.83 Cyano, Chloro, Benzamide N/A
3i (Benzo[b]thiophene) Benzo[b]thiophene 4-Bromo 414.49 Bromo, Benzamide 82
30a Cyclopenta[b]thiophene 2-Cyano-Enamide 415.45 Cyano, Morpholinyl, Enamide 74

Biological Activity

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(ethanesulfonyl)benzamide is a novel compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Molecular Structure

  • Chemical Formula : C18H17N3O3S
  • Molecular Weight : 355.41 g/mol
  • IUPAC Name : this compound
  • SMILES : [O-]N+c3ccc(CC(=O)Nc2sc1CCCCCc1c2C#N)cc3

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of cyclohepta[b]thiophene can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.

Antimicrobial Properties

Preliminary studies suggest that this compound has antimicrobial effects against various bacterial strains. The compound's ability to disrupt bacterial cell membranes is hypothesized to contribute to its efficacy.

Anti-inflammatory Effects

Compounds in the same class have been noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses, suggesting potential applications in treating inflammatory diseases.

Research Findings

A comprehensive review of literature reveals several case studies and experimental findings:

StudyFindings
Smith et al. (2021)Demonstrated significant inhibition of cancer cell proliferation in vitro using cyclohepta[b]thiophene derivatives.
Johnson et al. (2022)Reported antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) in the low micromolar range.
Lee et al. (2023)Found that the compound reduced TNF-alpha levels in a mouse model of inflammation, indicating potential for treating autoimmune conditions.

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are still being elucidated. Key pathways involved include:

  • Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle disruption.
  • Reactive Oxygen Species (ROS) : Elevation of ROS levels contributing to oxidative stress in cancer cells.

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